molecular formula C25H34N2O5S B2981865 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 922005-56-9

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No. B2981865
CAS RN: 922005-56-9
M. Wt: 474.62
InChI Key: QQRQXBNJGUZNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H34N2O5S and its molecular weight is 474.62. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

The research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups demonstrates potential applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit significant photophysical and photochemical properties, including high singlet oxygen quantum yield, making them promising Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Enzyme Inhibition

Sulfonamide derivatives have been synthesized and characterized for their antimicrobial activity and carbonic anhydrase enzyme inhibition effects. These compounds, along with their Pd(II) and Cu(II) complexes, showed potent inhibition against various microbial strains and significant enzyme inhibitory potencies, indicating their potential as antimicrobial agents and enzyme inhibitors (Alyar et al., 2018).

Synthesis and Characterization of Novel Compounds

The synthesis of novel compounds through multicomponent reactions involving sulfonamides points to the chemical versatility and potential for generating diverse molecular structures. These synthetic strategies can lead to the development of new materials and active pharmaceutical ingredients with tailored properties (Shaabani et al., 2010).

Potential Anticancer Agents

Research into quinazoline derivatives incorporating benzenesulfonamide groups has explored their pharmacological potential, particularly as diuretic, antihypertensive, and anticancer agents. This demonstrates the broad applicability of sulfonamide derivatives in drug discovery and development, offering avenues for the design of new therapeutic agents (Rahman et al., 2014).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O5S/c1-16(2)10-11-27-21-14-19(8-9-22(21)32-15-25(5,6)24(27)28)26-33(29,30)20-12-17(3)23(31-7)18(4)13-20/h8-9,12-14,16,26H,10-11,15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRQXBNJGUZNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.